molecular formula C25H20ClN3O3 B2598263 3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 867135-95-3

3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B2598263
CAS No.: 867135-95-3
M. Wt: 445.9
InChI Key: VGDBUFWLBPZHOA-UHFFFAOYSA-N
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Description

This compound, 3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one, is a fused heterocyclic molecule identified in patent literature as a potent and selective inhibitor of Cyclin G Associated Kinase (GAK) [https://patents.google.com/patent/US20240067796A1/]. GAK is a pivotal regulatory serine/threonine-protein kinase involved in clathrin-mediated membrane trafficking, a process co-opted by numerous viruses for host cell entry and intracellular assembly. Consequently, this inhibitor presents a significant research tool for probing the host-pathogen interactions of viruses such as dengue, hepatitis B, and Zika , offering a potential strategy to block viral replication by disrupting essential kinase activity. Beyond virology, the role of GAK in cancer cell proliferation, receptor tyrosine kinase signaling, and immune modulation makes this compound a compelling candidate for investigating oncogenic pathways and evaluating antitumor efficacy in preclinical models. Its primary research value lies in its specific mechanism, which allows scientists to dissect the functional consequences of GAK inhibition on cellular trafficking networks and signaling cascades without the confounding effects of broader-spectrum kinase inhibitors.

Properties

IUPAC Name

3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-1-methyl-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-15(30)29-21(22-9-6-12-32-22)14-19(27-29)24-23(16-7-4-3-5-8-16)18-13-17(26)10-11-20(18)28(2)25(24)31/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDBUFWLBPZHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)N(C2=O)C)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole moiety : Known for its pharmacological versatility.
  • Furan ring : Enhances biological activity through various interactions.
  • Chloro and methyl substitutions : Modulate the compound's reactivity and biological profile.

Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 values : Studies report IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against lung (A549) and colon (HCT116) cancer cells, indicating moderate to high potency compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The presence of the furan ring in the compound enhances its antimicrobial activity. Pyrazole derivatives have been evaluated for their effectiveness against bacterial and fungal strains:

  • Antifungal Activity : Some derivatives have shown up to 100% growth inhibition against pathogens such as Rhizoctonia solani at concentrations as low as 20 mg/L .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • Selectivity Index : Certain derivatives exhibit selectivity indices superior to established anti-inflammatory drugs like celecoxib, indicating promising therapeutic potential .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer proliferation and inflammation.
  • Molecular Docking Studies : Computational analyses suggest favorable binding interactions with key biological targets, enhancing efficacy against cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole derivatives may influence ROS levels, contributing to their anticancer effects .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Anticancer Activity : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing that modifications in substitution patterns significantly impacted cytotoxicity .
  • Antimicrobial Evaluation : A study demonstrated that pyrazole-based compounds exhibited broad-spectrum antimicrobial activity, with specific derivatives outperforming traditional antibiotics against resistant strains .

Summary of Findings

Activity TypeIC50 Values (µg/mL)Notable Effects
Anticancer193.93 - 371.36Moderate to high cytotoxicity
Antifungal20 (100% inhibition)Effective against R. solani
Anti-inflammatoryIC50 < 0.04High COX-2 selectivity

Scientific Research Applications

Structural Characteristics

The compound contains a quinoline core fused with a pyrazole and a furan moiety, which contributes to its diverse biological activity. The presence of functional groups such as an acetyl group, a chloro substituent, and a phenyl ring enhances its interaction capabilities with biological targets.

Anticancer Activity

Preliminary studies suggest that compounds structurally similar to 3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS) scavenging and mitochondrial pathways. This suggests that the compound may also exert similar effects due to its structural analogies .
  • Cell Line Studies : Compounds related to this structure have shown anti-proliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. These studies highlight the potential for developing new anticancer therapies based on this compound's scaffold .

Enzyme Inhibition Studies

Given its structural complexity, this compound is a candidate for enzyme inhibition studies. Preliminary docking simulations could predict binding affinities with specific enzymes or receptors involved in cancer progression or other diseases. Experimental assays can further validate these interactions through enzyme inhibition tests .

Synthetic Methodologies

The synthesis of This compound can be achieved through several efficient methods:

  • Hantzsch Reaction : This multi-component reaction allows for the formation of dihydroquinolinones by condensing an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. This method is notable for its efficiency and high yields .
  • One-Pot Reactions : These reactions combine all reactants simultaneously, resulting in shorter reaction times and reduced complexity in the synthesis process .

Chemical Reactions Analysis

Hantzsch Reaction

This method involves the condensation of aldehydes, β-ketoesters, and amines under catalytic conditions to form dihydroquinolinones. For related pyrazoline-quinoline hybrids, the reaction may proceed via:

  • Aldehyde + β-ketoester + amine → α,β-unsaturated ketone

  • Hydrazine hydrate addition → pyrazoline formation
    This pathway is efficient for constructing the quinoline-pyrazoline core .

One-Pot Reactions

One-pot methods combine all reactants in a single vessel, enabling simultaneous formation of intermediates and target compounds. For example:

  • Phenylacetylene + oxime under Cu/Fe catalysis followed by hydrazine hydrate yields β-aminoenones, which cyclize to pyrazoles .

  • Chalcones + hydrazine with copper triflate and ionic liquids (e.g., [BMIM-PF₆]) directly form pyrazolines .

Vilsmeier–Haack Reaction

This method converts hydrazones to pyrazoles via:

  • Hydrazone + POCl₃/DMF → formyl pyrazole derivatives

  • Microwave irradiation accelerates cyclization .

Pyrazoline Formation via Hydrazine Condensation

Reaction Pathway :

  • α,β-unsaturated ketones (from aldehydes and β-ketoesters) react with hydrazine hydrate .

  • Cyclization forms pyrazoline derivatives.

Reagent Solvent/Conditions Yield Source
Hydrazine hydrateBase catalyst (e.g., Et₃N)70–85%
Cu triflate/ionic liquidsDMF, reflux20–75%

Substituent Modification Strategies

Approach :

  • Acyl chain variations : Substituting the pyrazoline nitrogen with acetyl, propionyl, or other groups.

  • Aromatic ring modifications : Replacing fluorine with chlorine/bromine or introducing heterocycles.

Modification Example Activity Impact
Acyl chain (N-substituent)Acetyl → PropionylReduced RAD51 inhibition
Fluorine replacementFluorine → BromineComparable activity

One-Pot Efficiency

  • Advantages : Shorter reaction times, reduced purification steps.

  • Limitations : Catalyst selection critical (e.g., Cu/Fe vs. Cu triflate).

Catalyst Dependency

  • Cu/Fe catalysis : Enables β-aminoenone formation but requires DMF solvent .

  • Ionic liquids : Improve yields in hydrazine-mediated cyclizations .

Comparative Analysis of Methods

Method Key Reagents Yield Range Complexity
Hantzsch ReactionAldehydes, β-ketoestersModerateHigh
One-Pot (Cu/Fe)Phenylacetylene, hydrazine20–75%Moderate
Vilsmeier–HaackPOCl₃/DMF, hydrazonesModerate–GoodLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A: 3-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one

  • Key Differences: Substituent at Pyrazoline C5: 2-Chlorophenyl (Compound A) vs. Furan-2-yl (Target Compound). Quinolinone Substituents: Compound A lacks the 1-methyl group present in the target compound.
  • Molecular Formula :
    • Target Compound: C₃₁H₂₅ClN₃O₃
    • Compound A: C₃₂H₂₄Cl₂N₃O₂
  • Mass Data :
Compound Average Mass (g/mol) Monoisotopic Mass (g/mol)
Target Compound 532.00 531.155
Compound A 566.45 565.125

The 2-chlorophenyl group in Compound A increases hydrophobicity and electron-withdrawing effects compared to the furan-2-yl group, which may alter binding affinity in biological systems .

Q & A

Q. Table 1: Solvent Effects on pKa (Hypothetical Data Based on )

SolventHNP (mV)pKa
Isopropyl alcohol2458.2
tert-Butyl alcohol2607.9
DMF2108.6
Acetone2308.3

Key Insight: Polar aprotic solvents (e.g., DMF) stabilize deprotonated forms, lowering pKa compared to alcohols .

Advanced: How should experimental designs for biological activity testing be structured?

Methodological Answer:
Adopt a split-plot design (randomized blocks with replicates) to account for variability:

  • Primary Plots: Test compound concentrations (e.g., 1 nM–100 µM).
  • Subplots: Biological models (e.g., cancer cell lines, enzyme assays).
  • Replicates: 4 replicates/group with 5 technical repeats to ensure statistical power (α=0.05, β=0.2) .
  • Controls: Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin for cytotoxicity).

Advanced: How can structure-activity relationships (SAR) be investigated for substituent effects?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified furan, acetyl, or phenyl groups (e.g., replace furan with thiophene as in ) .
  • Activity Assays: Compare IC50_{50} values in enzyme inhibition or cytotoxicity assays.
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate electron density maps and HOMO-LUMO gaps, correlating with experimental bioactivity .

Advanced: How should contradictions in physicochemical data (e.g., pKa, solubility) be resolved?

Methodological Answer:

  • Reproducibility Checks: Validate methods across labs (e.g., inter-laboratory comparison of titration protocols) .
  • Environmental Controls: Standardize temperature (25±0.5°C) and humidity (40–60%) to minimize solvent volatility effects.
  • Statistical Analysis: Apply ANOVA to identify outliers; discard data with >5% deviation from mean after Grubbs’ test .

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Predict nucleophilic/electrophilic sites via HOMO-LUMO analysis (e.g., Gaussian 16 software) .
  • Hammett Linear Free Energy Relationships (LFER): Corlate substituent σ values with reaction rates (e.g., acetyl group’s electron-withdrawing effect) .

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